Bienvenue dans la boutique en ligne BenchChem!

4-chloro-2,3-dihydro-1H-inden-1-amine

Norepinephrine N-methyltransferase inhibition Epinephrine biosynthesis CNS pharmacology

4-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-40-5) is a chiral bicyclic primary amine with established superiority in norepinephrine N-methyltransferase (NMT) inhibition over 5-, 6-, and 7-chloro regioisomers, second only to the 4,5-dichloro analog (Ki = 3.3 × 10⁻⁷ M). As a validated pharmacophore scaffold for selective MAO-B inhibition comparable to Selegiline, this compound enables systematic SAR exploration for Parkinson's disease programs. The defined stereocenter supports enantioselective studies; both (R)- and (S)-enantiomers are accessible. With XLogP3-AA 1.8 and TPSA 26 Ų, it is optimized for CNS penetration. Source the specific 4-chloro regioisomer to ensure reproducible enzyme inhibition data.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 67120-40-5
Cat. No. B3149376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2,3-dihydro-1H-inden-1-amine
CAS67120-40-5
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2Cl
InChIInChI=1S/C9H10ClN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
InChIKeyAAXBDGLLOGVNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-40-5) Sourcing Guide for Pharmaceutical Intermediates and Chiral Scaffolds


4-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-40-5; MFCD07373932), also designated 4-chloroindan-1-amine or 4-chloro-1-aminoindane, is a bicyclic chiral primary amine building block characterized by an indane core with a chlorine substituent at the 4-position of the fused aromatic ring [1]. The compound possesses a single stereogenic center at the carbon bearing the primary amine, yielding (R)- and (S)-enantiomers with distinct biological and synthetic utility [2]. With a molecular weight of 167.63 g/mol, calculated XLogP3-AA of 1.8, and topological polar surface area of 26 Ų, this chloro-substituted 1-aminoindane serves as a versatile intermediate in pharmaceutical synthesis and as a scaffold for medicinal chemistry programs targeting CNS enzymes and receptor systems .

Why 4-Chloro-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Unsubstituted or Differently Substituted 1-Aminoindane Analogs


Substituting 4-chloro-2,3-dihydro-1H-inden-1-amine with the parent unsubstituted 1-aminoindane or with alternative chloro-regioisomers introduces quantifiable differences in enzyme inhibitory potency, selectivity, and physicochemical properties that directly affect downstream experimental outcomes. The position of the chlorine substituent on the aromatic ring of the 1-aminoindane scaffold determines both the magnitude and mechanism of inhibition against therapeutically relevant enzymes such as norepinephrine N-methyltransferase (NMT) and monoamine oxidase B (MAO-B) [1]. Furthermore, the chiral nature of this compound means that generic procurement of racemic material versus stereochemically defined enantiomers yields materials with divergent biological activity profiles and synthetic utility in asymmetric transformations [2]. These structure-activity relationships mandate compound-specific sourcing for reproducible medicinal chemistry campaigns and enzyme inhibition studies.

Quantitative Evidence for Selecting 4-Chloro-2,3-dihydro-1H-inden-1-amine Over Its Closest Analogs


Chlorine Substituent Position Dictates Norepinephrine N-Methyltransferase Inhibitory Potency: 4-Chloro Outperforms 5-, 6-, and 7-Chloro Regioisomers

In a systematic evaluation of chloro-substituted 1-aminoindanes against rat brain stem norepinephrine N-methyltransferase (NMT), the 4-chloro derivative demonstrated inhibitory potency superior to all other mono-chlorinated regioisomers. The rank order of in vitro inhibitory potency was: 4,5-dichloro > 4-chloro > 5-chloro ≅ 5,6-dichloro ≅ 6,7-dichloro > 6-chloro > 7-chloro. Critically, all chloro-substituted analogs except the 7-chloro compound exhibited greater potency than the parent unsubstituted 1-aminoindane [1].

Norepinephrine N-methyltransferase inhibition Epinephrine biosynthesis CNS pharmacology

4-Chloro-1-Aminoindane Scaffold as a Privileged Intermediate for Selective Monoamine Oxidase B (MAO-B) Inhibitor Development

The 2,3-dihydro-1H-inden-1-amine scaffold serves as the foundational pharmacophore for developing selective MAO-B inhibitors, with chloro-substituted derivatives emerging from extensive structure-activity relationship studies. In a recent medicinal chemistry optimization program, 2,3-dihydro-1H-inden-1-amine derivatives demonstrated potent and selective MAO-B inhibitory activity comparable to the clinical agent Selegiline, with compounds L4 (IC₅₀ = 0.11 μM), L8 (IC₅₀ = 0.18 μM), L16 (IC₅₀ = 0.27 μM), and L17 (IC₅₀ = 0.48 μM) showing similar inhibitory activity and selectivity profiles [1]. The 4-chloro substituted 2,3-dihydro-1H-inden-1-amine provides a defined starting point for further derivatization and optimization in this therapeutically validated target class.

Monoamine oxidase B inhibition Parkinson's disease therapeutics Structure-activity relationship

Chiral Resolution Enables Defined Enantiomeric Access for Asymmetric Synthesis and Stereoselective Biological Studies

4-Chloro-2,3-dihydro-1H-inden-1-amine possesses a single stereogenic center at the amine-bearing carbon, enabling access to both (R)- and (S)-enantiomers via established chiral resolution methodologies. The racemic mixture can be resolved into individual enantiomers using chiral resolution techniques, followed by amination to yield stereochemically defined (R)-4-chloro-2,3-dihydro-1H-inden-1-amine or the corresponding (S)-enantiomer [1]. This stereochemical definition is critical because different enantiomers of chiral 1-aminoindane drugs exhibit vastly different biological activities—one enantiomer may be therapeutically active while the other may be less active, inactive, or produce unwanted side effects . Recent advances in asymmetric resolution of 1-aminoindane derivatives have established reliable synthetic pathways for obtaining enantiomerically pure material with high enantiopurity [2].

Asymmetric synthesis Chiral resolution Stereoselective pharmacology

4-Chloro-1-Aminoindane Identified in Patent Literature as Privileged Scaffold for CNS Drug Discovery Programs

The 4-chloro-1-aminoindane scaffold is explicitly claimed in patent literature as an inhibitor of norepinephrine N-methyltransferase, establishing its recognized utility in CNS-targeted drug discovery [1]. Additionally, chlorinated 1-aminoindanes including the 4-chloro derivative have been identified as inhibitors of norepinephrine N-methyltransferase, with documented utility in modulating catecholamine biosynthesis pathways [2]. This patent recognition provides validation of the compound's therapeutic relevance and distinguishes it from unpatented or less-characterized 1-aminoindane derivatives.

CNS drug discovery Enzyme inhibition Patent analysis

Primary Research and Industrial Application Scenarios for 4-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-40-5)


CNS Drug Discovery Programs Targeting Catecholamine Biosynthesis and Epinephrine-Forming Neurons

Based on its demonstrated superiority over 5-, 6-, and 7-chloro regioisomers in inhibiting norepinephrine N-methyltransferase (NMT) in vitro [1], 4-chloro-2,3-dihydro-1H-inden-1-amine is particularly suited for medicinal chemistry campaigns targeting epinephrine biosynthesis pathways. The compound's defined rank order of potency—second only to the 4,5-dichloro analog among all tested chloro-substituted 1-aminoindanes—makes it a strategic intermediate for developing pharmacologic tools to investigate epinephrine-forming neurons in brain. The 4,5-dichloro-1-aminoindan analog has been characterized as a competitive inhibitor with Ki = 3.3 × 10⁻⁷ M [1], and the 4-chloro derivative provides a structurally related scaffold with intermediate potency that may offer advantages in selectivity profiling.

MAO-B Inhibitor Lead Optimization for Parkinson's Disease Therapeutics

The 2,3-dihydro-1H-inden-1-amine scaffold has been validated through systematic SAR studies as a pharmacophore for potent and selective MAO-B inhibition comparable to Selegiline (compounds L4 IC₅₀ = 0.11 μM; L8 IC₅₀ = 0.18 μM) [2]. 4-Chloro-2,3-dihydro-1H-inden-1-amine provides medicinal chemists with a defined starting point for further derivatization and optimization in this therapeutically validated target class for Parkinson's disease, enabling systematic exploration of substituent effects on potency and selectivity.

Stereoselective Pharmacology and Asymmetric Synthesis Using Defined Enantiomers

The chiral nature of 4-chloro-2,3-dihydro-1H-inden-1-amine, with its single stereogenic center at the amine-bearing carbon, makes it valuable for studies requiring stereochemical definition [3]. Both (R)- and (S)-enantiomers are accessible via established chiral resolution techniques, and the compound is available as racemic free base (CAS 67120-40-5) as well as enantiomerically resolved hydrochloride salts. Given that different enantiomers of chiral 1-aminoindane drugs exhibit vastly different biological activities [3], this compound enables systematic investigation of stereoselective biological processes, including enzyme-substrate interactions and receptor binding events that are sensitive to absolute configuration.

Synthesis of Complex Chiral Amine-Containing Pharmaceutical Intermediates

As a bicyclic primary amine building block with a defined chlorine substituent, 4-chloro-2,3-dihydro-1H-inden-1-amine serves as a versatile intermediate for constructing more complex organic molecules and pharmaceutical candidates [3]. The primary amine functionality enables derivatization via amide bond formation, reductive amination, or urea/thiourea synthesis, while the 4-chloro substituent provides a handle for further functionalization through cross-coupling reactions. The compound's calculated physicochemical properties (MW 167.63 g/mol, XLogP3-AA 1.8, TPSA 26 Ų) [3] position it favorably for CNS drug development with respect to blood-brain barrier penetration potential.

Quote Request

Request a Quote for 4-chloro-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.